molecular formula C19H16N2O B2909525 2-benzyl-6-styryl-3(2H)-pyridazinone CAS No. 1164564-82-2

2-benzyl-6-styryl-3(2H)-pyridazinone

Cat. No. B2909525
CAS RN: 1164564-82-2
M. Wt: 288.35
InChI Key: YRMGPJLSFACRFO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-6-styryl-3(2H)-pyridazinone (2BS3P) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyridazinone family, a group of compounds that are known for their diverse biological activities such as anti-inflammatory, anti-diabetic, and anti-cancer properties. 2BS3P has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, it has been used in a variety of laboratory experiments due to its ease of synthesis and stability.

Scientific Research Applications

2-benzyl-6-styryl-3(2H)-pyridazinone has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. In addition, it has been used in the study of diabetes, as it has been shown to reduce blood glucose levels in animal models. 2-benzyl-6-styryl-3(2H)-pyridazinone has also been used in the study of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

Mechanism of Action

2-benzyl-6-styryl-3(2H)-pyridazinone has been shown to act through a variety of mechanisms. It has been shown to inhibit the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
2-benzyl-6-styryl-3(2H)-pyridazinone has been shown to possess a wide range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce blood glucose levels, and inhibit the growth of certain cancer cell lines. In addition, it has been shown to possess antioxidant and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

2-benzyl-6-styryl-3(2H)-pyridazinone has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly stable. In addition, it has a wide range of biological activities and can be used in a variety of research applications. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities and is relatively expensive. In addition, it can be difficult to isolate and purify due to its instability.

Future Directions

The potential future directions for research on 2-benzyl-6-styryl-3(2H)-pyridazinone are numerous. One potential direction is to further investigate its mechanism of action, as it is still not fully understood. In addition, further research could be conducted on its potential applications in the treatment of inflammatory diseases, diabetes, and cancer. Another potential direction is to investigate the effects of 2-benzyl-6-styryl-3(2H)-pyridazinone on other biological pathways, such as the immune system and metabolism. Finally, research could be conducted to improve the synthesis of 2-benzyl-6-styryl-3(2H)-pyridazinone, as well as to develop more efficient and cost-effective methods for its isolation and purification.

Synthesis Methods

2-benzyl-6-styryl-3(2H)-pyridazinone can be synthesized using a variety of methods. The most common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst to couple a boronic acid with an aryl halide. This reaction is highly efficient and yields a product with high purity. Other methods for the synthesis of 2-benzyl-6-styryl-3(2H)-pyridazinone include aryl halide oxidation, Heck-Mizoroki coupling, and Wittig reaction.

properties

IUPAC Name

2-benzyl-6-[(E)-2-phenylethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMGPJLSFACRFO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-6-styryl-3(2H)-pyridazinone

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